molecular formula C15H23NO B11031536 3-phenyl-N,N-dipropylpropanamide CAS No. 91424-73-6

3-phenyl-N,N-dipropylpropanamide

Cat. No.: B11031536
CAS No.: 91424-73-6
M. Wt: 233.35 g/mol
InChI Key: NULYKLWBKZMLBM-UHFFFAOYSA-N
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Description

3-phenyl-N,N-dipropylpropanamide is an organic compound with the molecular formula C15H23NO It is a member of the amide family, characterized by the presence of a phenyl group attached to the nitrogen atom and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,N-dipropylpropanamide typically involves the amidation of 3-phenylpropanoic acid with N,N-dipropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining strict temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

3-phenyl-N,N-dipropylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpropanoic acid: A precursor in the synthesis of 3-phenyl-N,N-dipropylpropanamide.

    N,N-dipropylamine: Another precursor used in the synthesis.

    3-phenyl-N,N-diisopropylpropanamide: A structurally similar compound with different alkyl groups.

Uniqueness

This compound is unique due to its specific combination of a phenyl group and two propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

91424-73-6

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-phenyl-N,N-dipropylpropanamide

InChI

InChI=1S/C15H23NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

NULYKLWBKZMLBM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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